molecular formula C15H23N3O3 B3027492 tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate CAS No. 1289388-46-0

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3027492
CAS No.: 1289388-46-0
M. Wt: 293.36
InChI Key: GPQCPTOIJOGTHN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a tert-butyl carbamate group at position 1 and a 6-methylpyridazinyloxy moiety at position 3. The pyridazine ring, characterized by two adjacent nitrogen atoms, imparts electron-deficient properties, while the methyl group at position 6 contributes steric and electronic effects. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, particularly for kinase inhibitors or GPCR modulators, given the prevalence of piperidine and pyridazine motifs in such applications .

Properties

IUPAC Name

tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-7-8-13(17-16-11)20-12-6-5-9-18(10-12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCPTOIJOGTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126210
Record name 1-Piperidinecarboxylic acid, 3-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-46-0
Record name 1-Piperidinecarboxylic acid, 3-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(6-methyl-3-pyridazinyl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 6-methylpyridazine with piperidine derivatives under specific conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction process. Common reagents used in the synthesis include tert-butyl chloroformate and base catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the pyridazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of the target. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and physicochemical distinctions between the target compound and its analogues:

Compound Name Core Heterocycle Substituents Linkage Type Molecular Weight Key Properties/Applications
tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate (Target) Pyridazine 6-methyl Ether (O) Not reported Potential kinase inhibitor intermediate
(3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Imidazo-pyrrolo-pyrazine Tosyl, methyl Tosyl group, fused rings 510 (M+H)+ Anticancer research, kinase inhibition
tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate Pyrimidine Ethoxy, methylthio Amine (NH) 368.5 Pharmaceutical intermediate
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine Iodo, methoxy Ether (O) Not reported Radiolabeled imaging agent candidate
Key Observations:

Core Heterocycle: Pyridazine (Target): Adjacent nitrogen atoms enhance electron deficiency, favoring interactions with electron-rich biological targets like kinases. Pyridine ( ): A single nitrogen reduces electron deficiency, limiting charge-transfer interactions.

Substituent Effects: The 6-methyl group on the target’s pyridazine improves lipophilicity and metabolic stability compared to bulkier substituents (e.g., tosyl in or iodo in ).

Linkage Type :

  • Ether linkage (Target and ): Provides metabolic stability compared to the amine linkage in , which may be prone to oxidative degradation.

Biological Activity

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate (CAS Number: 1289388-46-0) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features:

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • IUPAC Name : tert-butyl 3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxylate

This compound includes a piperidine ring, a pyridazine moiety, and a tert-butyl group, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyridazine moiety is significant as it enhances binding affinity and specificity towards biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating conditions where enzyme overactivity is a concern.
  • Receptor Modulation : It may modulate receptor activity, influencing neurotransmission and other cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibitor of TRPC6 channels, relevant in various pathologies.
Neuroprotective EffectsMay protect against neurodegenerative processes through receptor modulation.
Antioxidant ActivityExhibits properties that could reduce oxidative stress.

Case Studies and Research Findings

  • TRPC6 Inhibition : A study highlighted the compound's role as a TRPC6 inhibitor, suggesting its potential in managing diseases like Duchenne Muscular Dystrophy and nephrotic syndrome (AU2018355743B2) .
  • Neuropharmacology Research : In vitro studies demonstrated that derivatives of this compound could inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease, indicating potential therapeutic applications in neurodegenerative disorders .
  • Safety and Efficacy Profiles : Preliminary ADME-Tox studies have shown favorable pharmacokinetic profiles, including good stability in liver microsomes and favorable brain permeability ratios, supporting further investigation into its therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxylate
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